

Validating the anti-cancer effects of CB7993113 in different cell lines

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Compound of Interest

Compound Name: CB7993113

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Validating the Anti-Cancer Efficacy of CB7993113: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of **CB7993113** in various cell lines, supported by experimental data. It delves into its mechanism of action as an Aryl Hydrocarbon Receptor (AHR) antagonist and contrasts its performance with other AHR modulators.

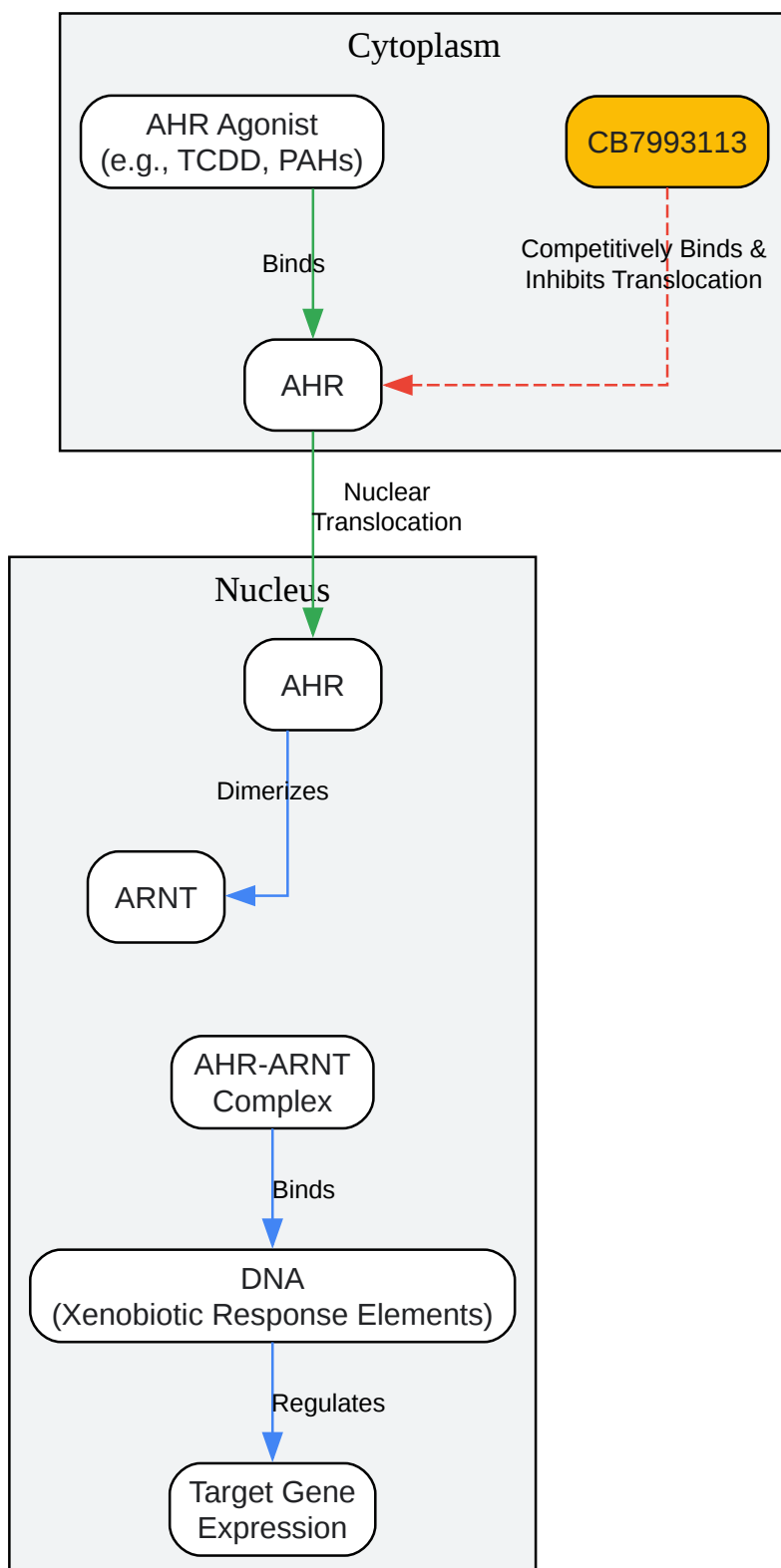
CB7993113: An Overview

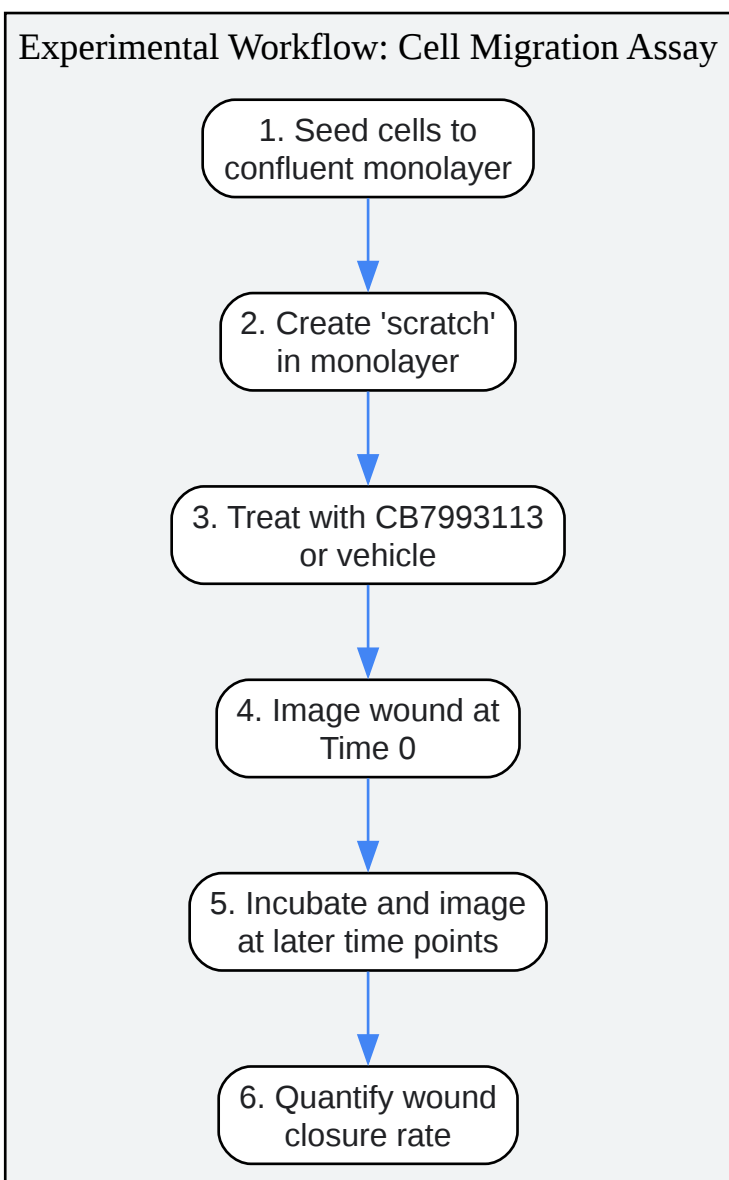
CB7993113, chemically known as 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, is a novel compound identified through ligand shape-based virtual modeling. [1][2] It functions as a competitive antagonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor implicated in cancer progression and immune responses.[1][2]

Mechanism of Action: AHR Antagonism

CB7993113 exerts its anti-cancer effects by directly binding to both human and murine AHR.[1] [2] This binding competitively inhibits the interaction of AHR with its agonists, such as polycyclic aromatic hydrocarbons (PAHs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The primary mechanism of action is the blockade of AHR's nuclear translocation.[1][2][3] In its inactive state, AHR resides in the cytoplasm. Upon agonist binding, it translocates to the nucleus, dimerizes

with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences to regulate gene expression. By preventing this nuclear translocation, **CB7993113** effectively inhibits AHR-dependent biological activities that contribute to tumor progression.[1][2]





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